2,6-Diethynylpyrazine

Description

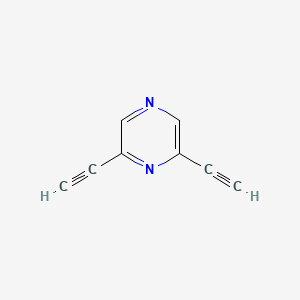

2,6-Diethynylpyrazine is an organic compound with the molecular formula C8H4N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of ethynyl groups at positions 2 and 6 makes this compound particularly interesting for various chemical applications.

Properties

Molecular Formula |

C8H4N2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2,6-diethynylpyrazine |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-9-6-8(4-2)10-7/h1-2,5-6H |

InChI Key |

FPPODGWAYJTUFO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=CC(=N1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethynylpyrazine can be synthesized through a Sonogashira cross-coupling reaction. This involves the reaction of 2,6-dichloropyrazine with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylpyrazine undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The compound can be reduced to form dihydropyrazines.

Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of dihydropyrazines.

Substitution: Formation of substituted pyrazines with various functional groups.

Scientific Research Applications

2,6-Diethynylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diethynylpyrazine varies depending on its application:

Biological Activity: The compound interacts with cellular targets, such as enzymes and receptors, to exert its effects.

Material Science: In materials science, the ethynyl groups facilitate the formation of cross-linked networks, enhancing the mechanical and electronic properties of the resulting materials.

Comparison with Similar Compounds

2,6-Dimethylpyrazine: This compound has methyl groups instead of ethynyl groups and is used primarily as a flavoring agent.

2,6-Dichloropyrazine: Used as a precursor in the synthesis of 2,6-diethynylpyrazine.

Uniqueness: this compound is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry for the development of novel therapeutic agents.

Biological Activity

2,6-Diethynylpyrazine is a compound belonging to the pyrazine family, characterized by its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular functions, and potential applications in various fields.

This compound has the molecular formula and is recognized for its distinct ethynyl groups attached to the pyrazine ring. This structural characteristic is significant in determining its biological interactions.

Cellular Effects

Studies on related pyrazines have highlighted their impact on cellular functions:

- Inhibition of Growth and Angiogenesis : Research has shown that certain pyrazine derivatives inhibit growth in developing tissues and angiogenesis at nanomolar doses. For instance, 2,3-dimethylpyrazine inhibited DNA synthesis and blood vessel development in chick embryo models . This raises questions about the effects of this compound on similar biological processes.

- Toxicity Assessments : The toxicity profile of related compounds indicates that some pyrazines may exhibit harmful effects at certain concentrations. For example, 2,6-dimethylpyrazine was noted to inhibit oviductal functioning in nanomolar doses . Further investigation into the toxicity of this compound is warranted to ensure safety in potential applications.

Case Studies and Research Findings

The following table summarizes key findings from studies involving pyrazine derivatives that may provide insights into the biological activity of this compound:

Biosynthesis Potential

Recent studies have explored the biosynthesis of pyrazines by microorganisms like Bacillus subtilis. These findings indicate that strains can produce various pyrazines under specific conditions . The ability to biosynthesize compounds similar to this compound could enhance its availability for research and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.